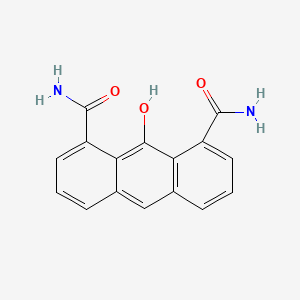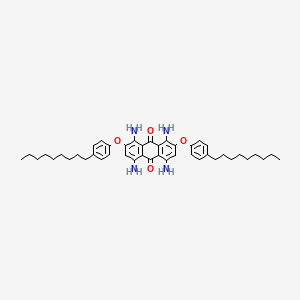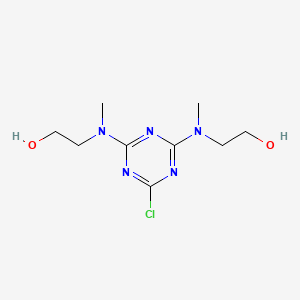
(2,2'-Bithiophene)-5-carboxylic acid, 5'-(1-propen-1-yl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. This specific compound is characterized by the presence of a carboxylic acid group at the 5-position of one thiophene ring and a propenyl group at the 5’-position of the other thiophene ring, with an ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be done by treating the bithiophene core with carbon dioxide in the presence of a base.
Esterification: The carboxylic acid group is then converted to an ethyl ester by reacting with ethanol in the presence of an acid catalyst.
Introduction of the Propenyl Group: The propenyl group can be introduced through a Heck reaction, where the bithiophene core is reacted with a propenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the propenyl group to a saturated alkyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and saturated alkyl derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
科学研究应用
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its conductive properties.
作用机制
The mechanism of action of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of charge carriers (electrons and holes) through its conjugated system.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(2,2’-Bithiophene)-5-carboxylic acid, ethyl ester: Lacks the propenyl group, which may affect its electronic properties.
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-: Lacks the ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is unique due to the presence of both the propenyl and ethyl ester groups, which confer distinct electronic and solubility properties. These features make it a versatile compound for various applications in organic electronics, material science, and medicinal chemistry.
属性
CAS 编号 |
105125-04-0 |
|---|---|
分子式 |
C14H12O2S2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
ethyl 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12O2S2/c1-3-5-10-6-7-11(17-10)12-8-9-13(18-12)14(15)16-4-2/h6-9H,4H2,1-2H3 |
InChI 键 |
SWKIVJPAAHNECV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(S2)C#CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
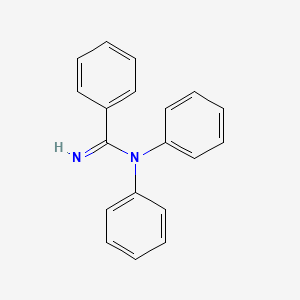
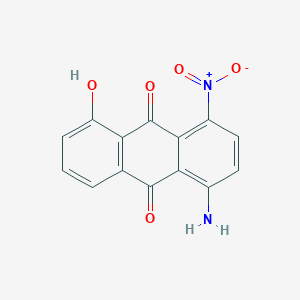


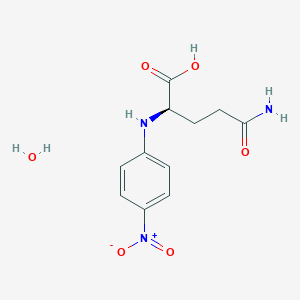
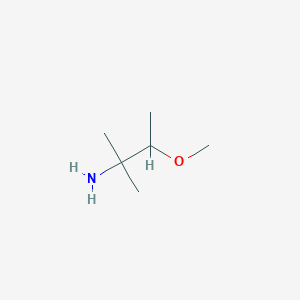

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
